EGFR kinase inhibitor 2

EGFR C797S Acquired Resistance

Research on osimertinib-resistant NSCLC requires a tool that remains active against the C797S gatekeeper mutation, where third-generation TKIs fail. EGFR kinase inhibitor 2 (compound A-7) is a quinazoline-based fourth-generation TKI designed to overcome this exact limitation. • Targets triple-mutant EGFR L858R/T790M/C797S and Del19/T790M/C797S, variants insensitive to osimertinib. • Dual orthosteric-allosteric binding mode ensures sustained target engagement despite C797S mutation. • Validated for cellular and in vivo models of acquired resistance; serves as a benchmark for medicinal chemistry campaigns. Supplied exclusively for preclinical oncology research. Reliable global shipping with full documentation.

Molecular Formula C39H40N6O5
Molecular Weight 672.8 g/mol
Cat. No. B12387962
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEGFR kinase inhibitor 2
Molecular FormulaC39H40N6O5
Molecular Weight672.8 g/mol
Structural Identifiers
SMILESCOC1=C(C=C2C(=C1)N=CN=C2NCC3=CC=C(C=C3)NC(=O)C(C4=CC=CC=C4)N5CC6=CC=CC=C6C5=O)OCCCN7CCOCC7
InChIInChI=1S/C39H40N6O5/c1-48-34-23-33-32(22-35(34)50-19-7-16-44-17-20-49-21-18-44)37(42-26-41-33)40-24-27-12-14-30(15-13-27)43-38(46)36(28-8-3-2-4-9-28)45-25-29-10-5-6-11-31(29)39(45)47/h2-6,8-15,22-23,26,36H,7,16-21,24-25H2,1H3,(H,43,46)(H,40,41,42)
InChIKeyNABZOYHCDFBNPB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

EGFR Kinase Inhibitor 2 (A-7) for C797S-Driven Resistance


EGFR kinase inhibitor 2 (also designated compound A-7) is a small-molecule tyrosine kinase inhibitor (TKI) classified as a fourth-generation EGFR inhibitor. Its defining characteristic is its potent and selective targeting of the clinically challenging triple-mutant EGFR variants L858R/T790M/C797S and Del19/T790M/C797S [1]. These mutations arise as a mechanism of acquired resistance following treatment with third-generation TKIs such as osimertinib in non-small cell lung cancer (NSCLC). The compound is a quinazoline derivative designed to simultaneously occupy both the orthosteric (ATP-binding) and allosteric sites of the EGFR kinase domain, a dual binding mode intended to maintain efficacy against the C797S gatekeeper mutation [1][2]. It is supplied exclusively as a research tool for preclinical studies in oncology.

Why Osimertinib Cannot Replace EGFR Kinase Inhibitor 2


Generic substitution of EGFR kinase inhibitor 2 with other EGFR TKIs, including third-generation agents like osimertinib, is not scientifically valid due to the distinct resistance mutation targeted. Osimertinib and its analogs are covalent inhibitors that rely on binding to the C797 residue for their irreversible activity [1]. Consequently, the emergence of the C797S mutation abrogates the binding of these drugs, rendering them ineffective against triple-mutant EGFR (Del19/T790M/C797S or L858R/T790M/C797S) [1]. In contrast, EGFR kinase inhibitor 2 was specifically designed and confirmed to retain activity against these triple-mutant variants [2]. Substituting with osimertinib or other third-generation TKIs in cell lines or animal models harboring these triple mutations would therefore lead to a false negative experimental result, failing to recapitulate the drug-resistant phenotype under investigation.

EGFR Kinase Inhibitor 2 vs. Comparator TKIs


C797S vs. T790M Target Selectivity

The primary differentiation of EGFR kinase inhibitor 2 lies in its target engagement profile. While third-generation inhibitors like osimertinib are potently active against double mutants (L858R/T790M or Del19/T790M), their efficacy is lost against triple mutants containing the C797S mutation. EGFR kinase inhibitor 2 was explicitly designed and validated to inhibit the triple-mutant forms EGFRL858R/T790M/C797S and EGFRDel19/T790M/C797S [1]. In the primary research study, compound A-7 was confirmed as a potential inhibitor of these triple mutants, a property not shared by the comparator osimertinib against the C797S variant [1].

EGFR C797S Acquired Resistance NSCLC

Dual-Site vs. Single-Site Binding Mode

EGFR kinase inhibitor 2 features a unique binding mechanism compared to classic ATP-competitive inhibitors. Docking studies revealed that compound A-7 simultaneously occupies two distinct binding sites on the EGFR kinase domain: the orthosteric ATP-binding pocket and a remote allosteric site [1]. This dual-site interaction is mediated by three key hydrogen bonds with residues Met793 (orthosteric), Lys745, and Met766 (allosteric) [1]. In contrast, comparator compounds like gefitinib or erlotinib bind exclusively to the ATP-binding pocket. This structural differentiation underpins the compound's ability to maintain binding affinity in the presence of the C797S mutation, which sterically hinders covalent inhibitors that rely solely on orthosteric binding.

EGFR Allosteric Inhibitor Binding Mode Drug Design

Quinazoline vs. Other EGFR Inhibitor Scaffolds

EGFR kinase inhibitor 2 (C39H40N6O5, molecular weight 672.77 g/mol) belongs to the quinazoline class of EGFR inhibitors [1]. This distinguishes it from other clinically relevant scaffolds such as the pyrimidine-based osimertinib or the anilinoquinazoline-based gefitinib. The specific quinazoline and pyrrolopyrimidine derivatives in the Fan et al. study were designed to span both orthosteric and allosteric sites [1]. While a direct comparison of molecular weight or cLogP is not provided against a specific comparator, the structural class itself is a key differentiator in a field where distinct scaffolds (e.g., quinazoline vs. pyrimidine) often correlate with different resistance profiles and kinase selectivity spectrums.

Quinazoline Medicinal Chemistry EGFR TKI Chemical Probe

EGFR Kinase Inhibitor 2 (A-7) Application Scenarios


Osimertinib Resistance in EGFR-Mutant NSCLC

This compound is optimally deployed in cellular and in vivo models designed to study the emergence of the C797S mutation as a mechanism of resistance to third-generation EGFR TKIs. By using EGFR kinase inhibitor 2 in cell lines engineered to express the L858R/T790M/C797S or Del19/T790M/C797S triple mutants, researchers can validate target engagement and downstream signaling effects that are not observable with osimertinib or earlier-generation TKIs [1]. This is a critical application for validating novel therapeutic strategies against osimertinib-resistant disease.

SAR Studies of Fourth-Gen EGFR Inhibitors

The compound's confirmed dual-site binding mechanism (orthosteric and allosteric) provides a valuable reference point for medicinal chemistry campaigns [1]. It serves as a benchmark quinazoline-based lead for optimizing potency, selectivity, and drug-like properties against triple-mutant EGFR. Researchers can use EGFR kinase inhibitor 2 as a comparator to assess new chemical entities designed to overcome C797S-mediated resistance, evaluating improvements in binding affinity or cellular efficacy against the same target profile.

Kinome Selectivity Profiling for Triple-Mutant EGFR

Given its novel binding mode, EGFR kinase inhibitor 2 is a prime candidate for inclusion in kinome-wide selectivity profiling panels. Understanding its off-target activity across the human kinome is essential for interpreting phenotypic effects in cellular assays and for assessing the potential for mechanism-based toxicity. This information is vital for translational researchers seeking to differentiate the safety and efficacy profile of fourth-generation inhibitors from their predecessors.

Combination Therapies Targeting EGFR Resistance

In studies exploring rational combination therapies for advanced NSCLC, EGFR kinase inhibitor 2 can be used as a representative fourth-generation TKI to block the EGFR signaling node in triple-mutant tumors. This allows for the systematic evaluation of co-targeting strategies (e.g., combining with MET, SHP2, or downstream pathway inhibitors) to prevent or overcome acquired resistance. Using a compound with validated activity against the C797S mutant ensures that the experimental readout reflects a true therapeutic effect rather than a false negative due to inhibitor ineffectiveness [1].

Technical Documentation Hub

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